molecular formula C12H7ClN2S2 B2436534 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol CAS No. 854036-01-4

6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol

Cat. No.: B2436534
CAS No.: 854036-01-4
M. Wt: 278.77
InChI Key: ZTSXDJVKCHDFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol is a heterocyclic compound with a molecular formula of C₁₂H₇ClN₂S₂ and a molecular weight of 278.78 g/mol This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core structure substituted with a 4-chlorophenyl group and a thiol group at the 4-position

Properties

IUPAC Name

6-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2S2/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSXDJVKCHDFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C(=S)N=CN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea and 2-bromo-3-thiophenecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired thieno[3,2-d]pyrimidine ring system .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

    Catalysts: Transition metal catalysts such as palladium or copper may be used to facilitate certain substitution reactions.

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The presence of electron-withdrawing groups like chlorine enhances the biological activity by increasing the electron deficiency of the aromatic system, facilitating interactions with biological targets .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its thiol group can form reversible covalent bonds with cysteine residues in proteins, influencing enzyme activity and cellular signaling pathways. Molecular docking studies suggest potential binding sites on target proteins, indicating its utility as a pharmacophore in drug design .

Anti-inflammatory and Anticancer Potential

There is growing interest in the potential use of this compound as an anti-inflammatory and anticancer agent. Preliminary studies have shown that it may inhibit specific pathways involved in inflammation and cancer progression. This opens avenues for further research into its therapeutic applications .

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the compound’s heterocyclic structure allows it to interact with nucleic acids and other biomolecules, affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenylthieno[3,2-d]pyrimidine-4-thiol
  • 6-(4-Methylphenyl)thieno[3,2-d]pyrimidine-4-thiol
  • 6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol

Uniqueness

6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for the development of new therapeutic agents .

Biological Activity

6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₇ClN₂S₂
  • Molecular Weight : 278.78 g/mol
  • Structure : The compound consists of a thieno[3,2-d]pyrimidine core substituted with a 4-chlorophenyl group and a thiol functional group.

Research indicates that thieno[3,2-d]pyrimidine derivatives, including this compound, primarily act as inhibitors of the Phosphatidylinositol-3-kinase (PI3K) pathway. This pathway is crucial in regulating cell growth, proliferation, and survival, making it a significant target for cancer therapy and other diseases characterized by dysregulated cell signaling .

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound:

  • Inhibition of Cancer Cell Proliferation : In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines by inducing apoptosis through the PI3K/Akt signaling pathway .
  • Case Study Example : A study involving breast cancer cell lines showed a dose-dependent decrease in cell viability upon treatment with this compound. The IC50 values ranged from 10 to 20 µM, indicating significant cytotoxicity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Broad-Spectrum Activity : Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective inhibition at concentrations as low as 5 µg/mL .

Antioxidant Properties

The antioxidant capacity of this compound has been assessed in various models:

  • Oxidative Stress Reduction : Studies have shown that this compound can reduce oxidative stress markers in cellular models exposed to harmful agents like hydrogen peroxide. This effect is attributed to its thiol group, which can scavenge free radicals .

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerPI3K inhibition; induces apoptosis,
AntimicrobialBroad-spectrum activity against bacteria,
AntioxidantReduces oxidative stress; free radical scavenging,

Case Studies

  • Breast Cancer Cell Line Study :
    • Objective : Evaluate cytotoxic effects.
    • Findings : Significant reduction in cell viability with an IC50 between 10-20 µM.
    • : Potential candidate for breast cancer therapy.
  • Antimicrobial Efficacy Assessment :
    • Objective : Test effectiveness against various bacteria.
    • Results : MIC values as low as 5 µg/mL for certain strains.
    • : Promising for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid derivatives. Key steps include:

  • Ring transformation : Using cyclohexanone to form spiro-oxazin intermediates, followed by thiolation with phosphorus pentasulfide (P₂S₅) in xylene under reflux (yield: ~72%) .
  • Hydrazine-mediated cyclization : Refluxing intermediates with hydrazine hydrate in ethanol and triethylorthoformate, yielding pale-brown crystals after ethanol recrystallization .
  • Optimization : Chlorination of pyrimidinones with POCl₃ in toluene/Et₃N reduces toxicity and simplifies purification .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Key Techniques :

  • ¹H-NMR : Peaks at δ 7.54–8.17 ppm confirm aromatic protons and thiol groups .
  • Mass Spectrometry (ESI-MS) : [M+1]+ peaks at m/z 263.7 validate molecular weight .
  • HPLC : Purity assessment (≥97%) using reverse-phase columns .
    • Limitations : IR and UV-Vis data are less commonly reported, necessitating complementary methods for full structural elucidation.

Q. How do solubility and stability properties impact experimental design?

  • Solubility : Limited solubility in polar solvents (e.g., water) requires dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for biological assays .
  • Stability : Air-sensitive thiol groups necessitate inert storage (argon atmosphere, –20°C) to prevent oxidation .

Advanced Research Questions

Q. What biological targets and mechanisms are associated with this compound?

  • Targets :

  • EGFR Kinase/Microtubule Inhibition : Dual inhibition demonstrated in analogues with IC₅₀ values <1 μM, validated via kinase assays and tubulin polymerization assays .
  • Melanin-Concentrating Hormone Receptor 1 (MCHR1) : Antagonism shown in antiobesity studies (e.g., BMS-814580), with efficacy linked to substituent electronegativity .
    • Mechanistic Insights : Thiol and chlorophenyl groups enhance target binding via hydrophobic interactions and hydrogen bonding .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives?

  • Protocols : Single-crystal X-ray diffraction (295 K, R factor <0.071) confirms dihedral angles between thieno-pyrimidine and chlorophenyl rings (~85°), critical for SAR analysis .
  • Applications : Identifies polymorphic forms affecting bioavailability, as seen in related pyrimidine-thiones .

Q. What strategies improve selectivity in structure-activity relationship (SAR) studies?

  • Substituent Engineering :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance kinase inhibition by stabilizing π-π stacking .
  • Spiro-cyclohexane modifications reduce off-target effects in MCHR1 antagonists .
    • In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to EGFR ATP pockets, guiding synthetic priorities .

Q. How can green chemistry principles be applied to its synthesis?

  • Reduced POCl₃ Usage : Toluene/Et₃N systems lower POCl₃ consumption by 40%, minimizing hazardous waste .
  • Solvent Recycling : Xylene from reflux steps is recoverable via distillation (purity >90%) .

Q. What advanced analytical methods address purity challenges in scaled-up synthesis?

  • HPLC-MS Coupling : Detects thiol-oxidized byproducts (e.g., disulfides) at ppm levels .
  • Thermogravimetric Analysis (TGA) : Monitors decomposition thresholds (>300°C) to optimize storage .

Data Contradiction Analysis

  • Yield Discrepancies :
    • P₂S₅-mediated thiolation yields 72% vs. hydrazine cyclization at 85% . Contradictions arise from intermediate stability; hydrazine methods favor crystalline products, reducing loss during purification.
  • Biological Activity :
    • MCHR1 antagonists show divergent efficacies due to morpholino vs. pyrrolidine substituents . Cross-validate via radioligand binding assays to resolve discrepancies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.